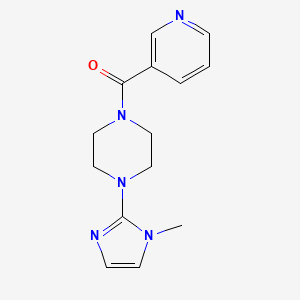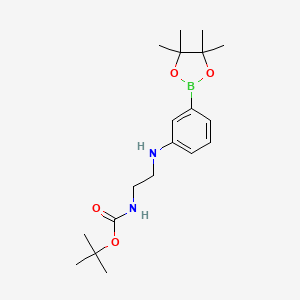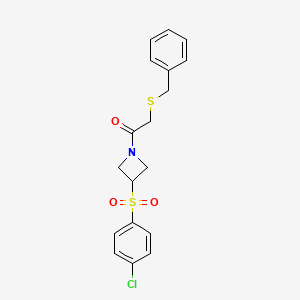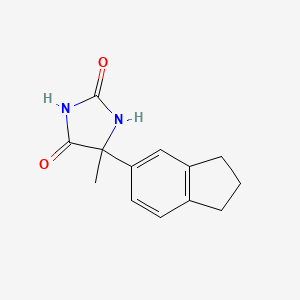![molecular formula C32H34N6O2 B2811790 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902969-02-2](/img/no-structure.png)
1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C32H34N6O2 and its molecular weight is 534.664. The purity is usually 95%.
BenchChem offers high-quality 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quality Control and Antimalarial Potential
- A study by Danylchenko et al. (2018) developed quality control methods for a compound related to the mentioned chemical, highlighting its promise as an antimalarial agent. This work involved developing quality control methods considering solubility, identification, impurities, and assay by potentiometric titration, indicating the compound's potential for further in-depth antimalarial studies (Danylchenko et al., 2018).
Antimicrobial Activities
- Research on novel 1,2,4-triazole derivatives, including synthesis and evaluation of their antimicrobial properties, has been conducted. Bektaş et al. (2007) synthesized compounds that exhibited good to moderate activities against various test microorganisms, suggesting their potential use as antimicrobial agents (Bektaş et al., 2007).
- Pandey et al. (2009) synthesized novel quinazolinones fused with triazole, triazine, and tetrazine rings, demonstrating significant antibacterial and antifungal activities, suggesting the therapeutic potential of these compounds in treating infections (Pandey et al., 2009).
Anticancer Activities
- The development of anticancer drugs has been explored with triazole scaffolds. Pokhodylo et al. (2020) found that certain derivatives showed selective influence on ovarian cancer cells, indicating the potential for these compounds in cancer therapy (Pokhodylo et al., 2020).
Synthesis and Evaluation of Novel Compounds
- Patel et al. (2012) synthesized thiazolidinone derivatives showing antimicrobial activity against a range of bacteria and fungi, further supporting the use of such compounds in developing new antimicrobial agents (Patel et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of this compound are TRPC3/TRPC6/TRPC7 channels . These are cation channels, mainly permeable to Ca2+ ions . TRPC6 plays a crucial role in tumor development , TRPC3 controls fibronectin expression, thereby regulating the wound healing process , and TRPC7 is involved in the proliferation of osteoblasts .
Mode of Action
This compound selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It activates native TRPC6-like channels in smooth muscle cells isolated from the rabbit portal vein . The compound induces BDNF-like neurite growth and neuroprotection in cultured neurons .
Biochemical Pathways
The activation of TRPC3/TRPC6/TRPC7 channels by this compound affects various biochemical pathways. For instance, the activation of TRPC6 can influence pathways related to tumor development . Similarly, the activation of TRPC3 can affect the fibronectin expression, thereby influencing the wound healing process . The activation of TRPC7 can impact the proliferation of osteoblasts .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The activation of TRPC3/TRPC6/TRPC7 channels by this compound can lead to various molecular and cellular effects. For instance, it can induce BDNF-like neurite growth and provide neuroprotection in cultured neurons . It can also influence tumor development, wound healing process, and the proliferation of osteoblasts .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a triazoloquinazolinone with a piperazine derivative. The resulting product is then subjected to a Friedel-Crafts acylation reaction to introduce the phenylethyl group. Finally, the ketone group is reduced to an alcohol using sodium borohydride.", "Starting Materials": [ "2-phenylethylamine", "2,3-dimethylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-(2,3-dimethylphenyl)piperazine", "acetyl chloride", "aluminum chloride", "sodium borohydride" ], "Reaction": [ "Step 1: Synthesis of 1,2,4-triazoloquinazolinone", "a. React ethyl acetoacetate with hydrazine hydrate to form 1,2,4-triazole.", "b. React 2,3-dimethylbenzaldehyde with 1,2,4-triazole to form 1-(2,3-dimethylphenyl)-4-(1,2,4-triazol-1-yl)but-3-en-1-one.", "c. React 1-(2,3-dimethylphenyl)-4-(1,2,4-triazol-1-yl)but-3-en-1-one with acetyl chloride and aluminum chloride to form 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(1,2,4-triazol-1-yl)quinazolin-2(1H)-one.", "Step 2: Friedel-Crafts acylation", "a. React 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(1,2,4-triazol-1-yl)quinazolin-2(1H)-one with 2-phenylethylamine and acetyl chloride in the presence of aluminum chloride to form 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.", "Step 3: Reduction of ketone to alcohol", "a. React 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one with sodium borohydride to form 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-hydroxypropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one." ] } | |
Número CAS |
902969-02-2 |
Nombre del producto |
1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
Fórmula molecular |
C32H34N6O2 |
Peso molecular |
534.664 |
Nombre IUPAC |
1-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C32H34N6O2/c1-23-9-8-14-27(24(23)2)35-19-21-36(22-20-35)30(39)16-15-29-33-34-32-37(18-17-25-10-4-3-5-11-25)31(40)26-12-6-7-13-28(26)38(29)32/h3-14H,15-22H2,1-2H3 |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



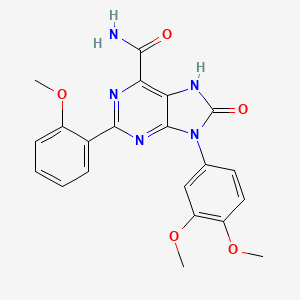
![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2811708.png)
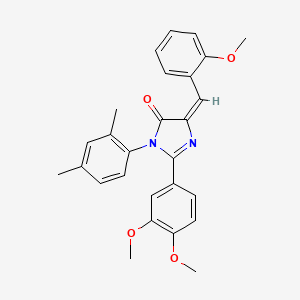
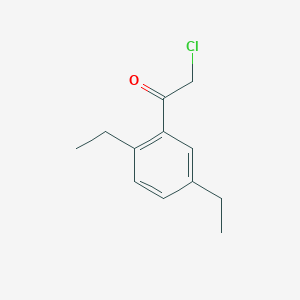
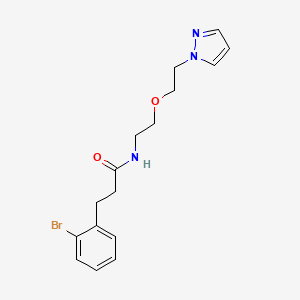
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2811718.png)
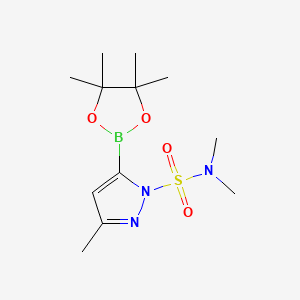
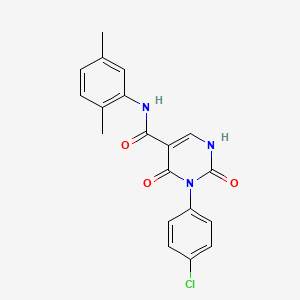
![3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone](/img/structure/B2811722.png)
